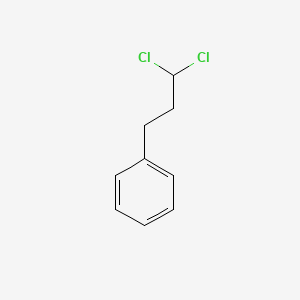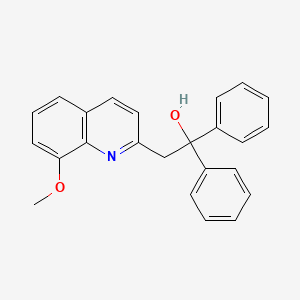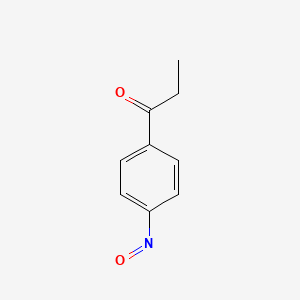
3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile is an organic compound with a unique structure that includes a bromomethyl group, a methyl group, and an acetonitrile group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-1H-pyrazole-5-acetonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods
For large-scale industrial production, the process may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact. The overall yield and purity of the product can be optimized by adjusting the reaction parameters and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for designing molecules with potential therapeutic effects.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other substrates. This interaction can lead to the formation of covalent bonds, thereby modifying the activity or function of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Bromomethyl)-1-methyl-1H-pyrazole-4-acetonitrile
- 3-(Chloromethyl)-1-methyl-1H-pyrazole-5-acetonitrile
- 3-(Bromomethyl)-1-ethyl-1H-pyrazole-5-acetonitrile
Uniqueness
3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile is unique due to the presence of both a bromomethyl group and an acetonitrile group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .
Propiedades
Fórmula molecular |
C7H8BrN3 |
|---|---|
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
2-[5-(bromomethyl)-2-methylpyrazol-3-yl]acetonitrile |
InChI |
InChI=1S/C7H8BrN3/c1-11-7(2-3-9)4-6(5-8)10-11/h4H,2,5H2,1H3 |
Clave InChI |
KBLMYOYKDAKYPX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)CBr)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)





![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)







